N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S3/c1-12-8-16(24-3)19(9-13(12)2)27(22,23)20-10-15(21)18-5-4-17(26-18)14-6-7-25-11-14/h4-9,11,15,20-21H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBSVPIEKVANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that exhibits significant potential in various biological applications. Its unique structure, featuring a bithiophene moiety and a sulfonamide group, suggests diverse biological activities, including interactions with enzymes and receptors. This article explores the compound's biological activity through various studies and data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It contains:
- A bithiophene unit, which is known for its conductive properties.
- A hydroxyethyl group, which may enhance solubility and biological interaction.
- A sulfonamide group that is often associated with antimicrobial activity.
The biological effects of this compound are hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound could bind to various receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have shown that thiophene derivatives exhibit promising anticancer properties. For instance, research on related thiophene compounds demonstrated cytotoxic effects against breast cancer cells (MCF-7) when evaluated in vitro. These compounds often induce apoptosis through various mechanisms, including the modulation of cell cycle proteins and activation of caspases .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial effects. The presence of the sulfonamide group in our compound suggests potential antibacterial or antifungal activity. This is particularly relevant in the context of drug-resistant pathogens where novel antimicrobial agents are critically needed.
Enzyme Inhibition Studies
Ligand-based pharmacophore modeling has been employed to predict the inhibitory potential of similar compounds against specific enzymes such as 17β-HSD2. Inhibition studies indicated that certain derivatives showed more than 70% enzyme inhibition at concentrations around 20 μM . These findings suggest that this compound could also exhibit similar inhibitory activities.
Data Tables
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of thiophene derivatives on MCF-7 breast cancer cells. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 15 μM . This suggests that compounds with similar structures to this compound may also possess anticancer properties.
- Enzyme Inhibition Profiles : Research on enzyme inhibitors demonstrated that several compounds derived from sulfonamides showed promising inhibition rates against key enzymes involved in steroid metabolism . The relevance of these findings lies in the potential therapeutic applications for conditions like osteoporosis.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives from the literature, focusing on synthesis, substituent effects, and spectral characteristics.
Structural and Functional Group Variations
Table 1: Key Structural Differences
Key Observations :
- The hydroxyethyl linker in the target compound may enhance solubility in polar solvents compared to the hydrophobic triazole-thiones in [7–9].
Spectral Characteristics
Table 2: IR Spectral Comparison
*Predicted based on structural analogs.
Key Observations :
- The target compound’s sulfonamide group would exhibit characteristic SO₂ asymmetric/symmetric stretches, absent in triazole-thiones [7–9].
- The hydroxyethyl group introduces broad O-H stretches (~3300 cm⁻¹), absent in compounds [4–15].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
